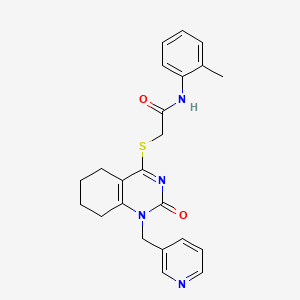![molecular formula C13H15Cl B2961290 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287311-76-4](/img/structure/B2961290.png)
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[111]pentane is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[111]pentane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.
Introduction of the chloromethyl group: This step involves the chloromethylation of the bicyclo[1.1.1]pentane core using reagents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Attachment of the 3-methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the chloromethylated bicyclo[1.1.1]pentane reacts with 3-methylbenzene in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkanes and alkenes.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry:
Biological Studies: Used as a probe to study biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
1-(Chloromethyl)bicyclo[1.1.1]pentane: Lacks the 3-methylphenyl group, making it less complex.
3-(3-methylphenyl)bicyclo[1.1.1]pentane: Lacks the chloromethyl group, affecting its reactivity.
Uniqueness: 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[11
Propiedades
IUPAC Name |
1-(chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYJXIIXAGLBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
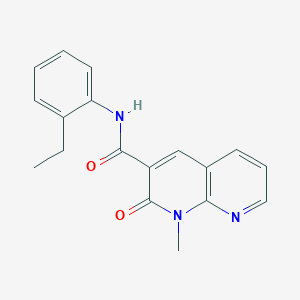
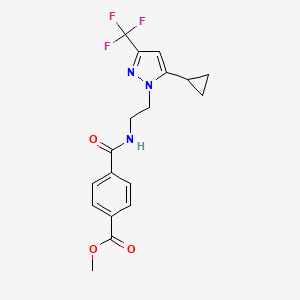
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)
![N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961213.png)
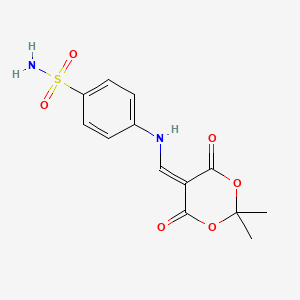

![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2961219.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2961220.png)
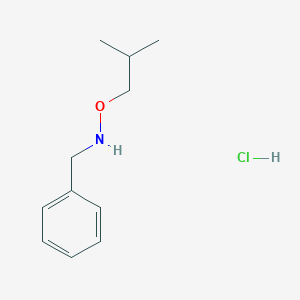
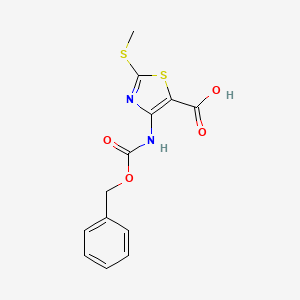
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2961224.png)
